ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate
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Overview
Description
Ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate is a chemical compound with the molecular formula C23H21NO4 . Its average mass is 375.417 Da and its monoisotopic mass is 375.147064 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of alkyl 2-amino-4-aryl-4H-chromene-3-carboxylates was synthesized by an efficient, solvent-free one-pot three-component cyclocondensation of resorcinol, aromatic aldehydes, and ethyl or methyl cyanoacetate using sodium carbonate as a catalyst .Chemical Reactions Analysis
The titles compounds ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate and ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate-ethyl α-cyano-4-chlorocinnamate complex were synthesized via the reaction of naphthalene-2,7-diol with a mixture of 4-chlorobenzaldehde with ethyl cyanoacetate or ethyl α-cyano-4-chlorocinnamate, respectively .Physical And Chemical Properties Analysis
The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of a similar compound, ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate, have been reported .Scientific Research Applications
- Anti-inflammatory Activity : Thiophenes have demonstrated anti-inflammatory effects, making them relevant for managing inflammatory conditions .
Synthetic Applications
Researchers have synthesized various thiophene derivatives using innovative methods. For instance:
- Diazo Coupling : Incorporating thiophene into pyrazolone moieties via diazo coupling has yielded interesting compounds .
- One-Pot Reactions : Multicomponent reactions have led to novel thiophene-containing structures .
Structural Modifications
Scientists continue to explore structural modifications of thiophenes to enhance their pharmacological properties.
Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 137. Link Maslivets, A. N., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using thiophene derivatives. RSC Advances, 13(7), 3679-3690. Link
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have demonstrated inhibitory activity against influenza A .
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-3-27-23(25)21-19(15-8-11-16(26-2)12-9-15)20-17-7-5-4-6-14(17)10-13-18(20)28-22(21)24/h4-13,19H,3,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNSQPCFJCSULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C4=CC=CC=C4C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate |
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